

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-piperazin-1-yl-1H-pyridazin-6-one

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A Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the pyridazinone core, focusing on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery efforts.

Anticancer Activity of Pyridazinone Derivatives

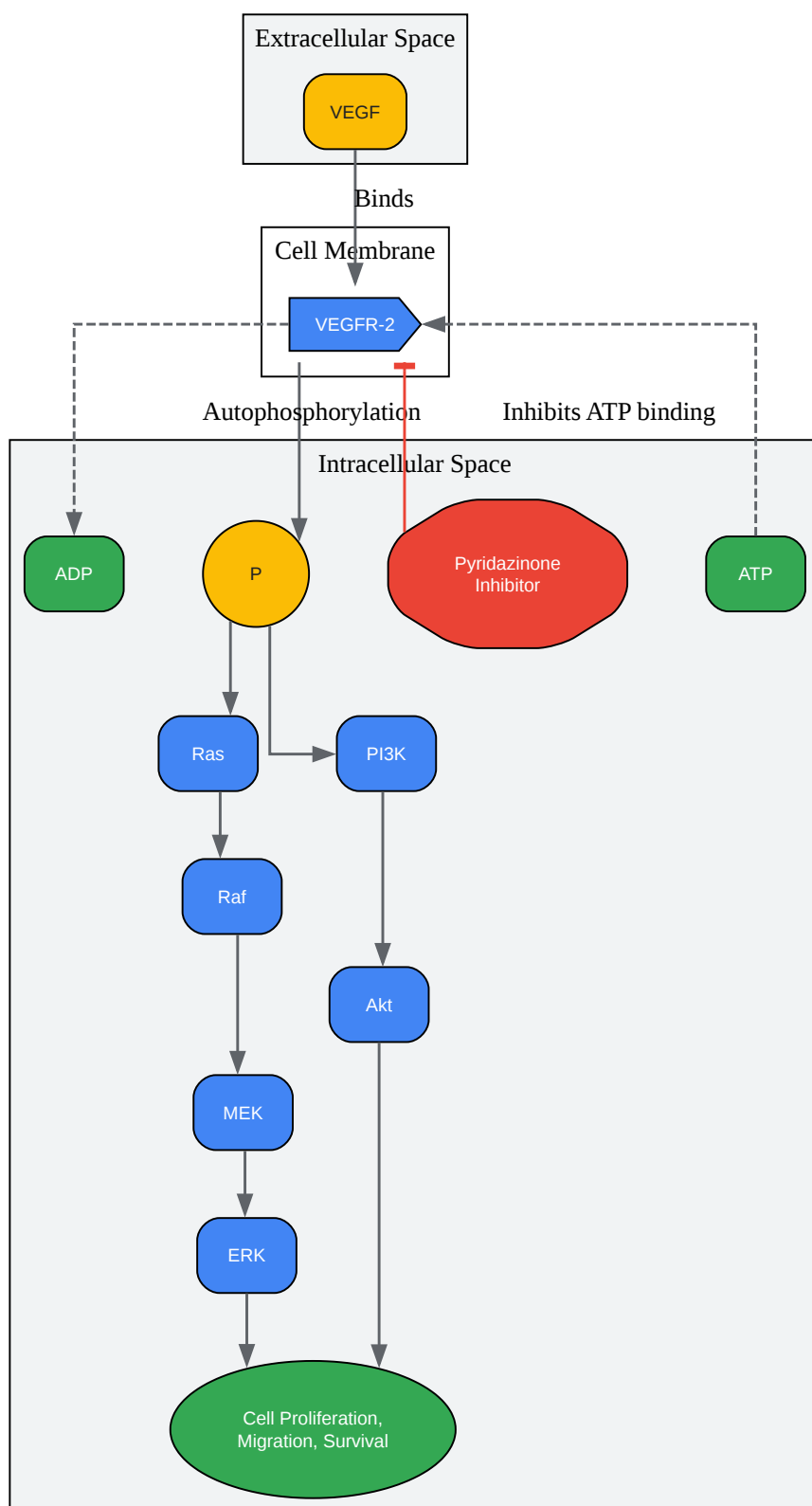
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a key driver of tumor neovascularization.^{[1][2][3]} Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.^[1] Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.

Signaling Pathway of VEGFR-2 Inhibition by Pyridazinone Derivatives

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5] Pyridazinone-based VEGFR-2 inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing its activation and subsequent downstream signaling.[3]



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VEGFR-2 signaling inhibition by pyridazinone derivatives.

Quantitative Data for Anticancer Activity

The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized below.

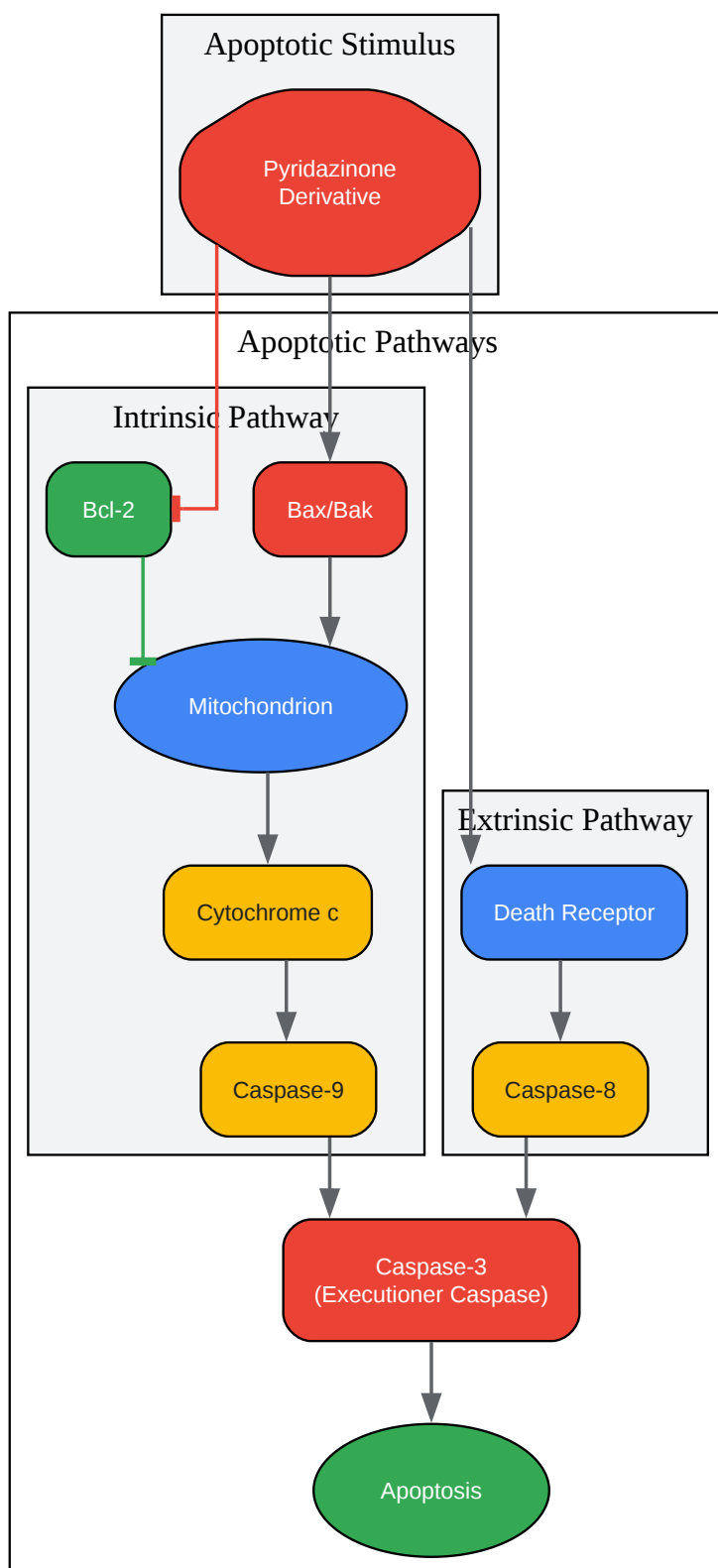
Compound Class	Target	Cell Line	IC ₅₀ (μM)	Reference
Diarylurea pyridazinones	VEGFR-2	-	0.0607 - 1.8	[6]
Triazolo-pyridazinones	-	MCF-7	1.66 - 100	[7]
Pyridazinone-quinoline	Tubulin	Panc-1	2.9	[8]
Pyridazinone-quinoline	Paca-2	2.2	[8]	
Pyrazolo-pyridazine	EGFR/CDK-2	MCF-7	27.29	[9]
Pyrazolo-pyridazine	HepG-2	17.30	[9]	
Pyrazolo-pyridazine	HCT-116	18.38	[9]	
Tricyclic Pyridazinones	PI3K	IMR-32	0.04 - 0.07	[10]

Induction of Apoptosis

Many pyridazinone-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13]

Apoptotic Signaling Pathways Activated by Pyridazinone Derivatives

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9, caspase-3), which execute the apoptotic program. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of effector caspases.[12] Pyridazinone derivatives can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2.[9]



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Induction of apoptosis by pyridazinone derivatives.

Anti-inflammatory Activity

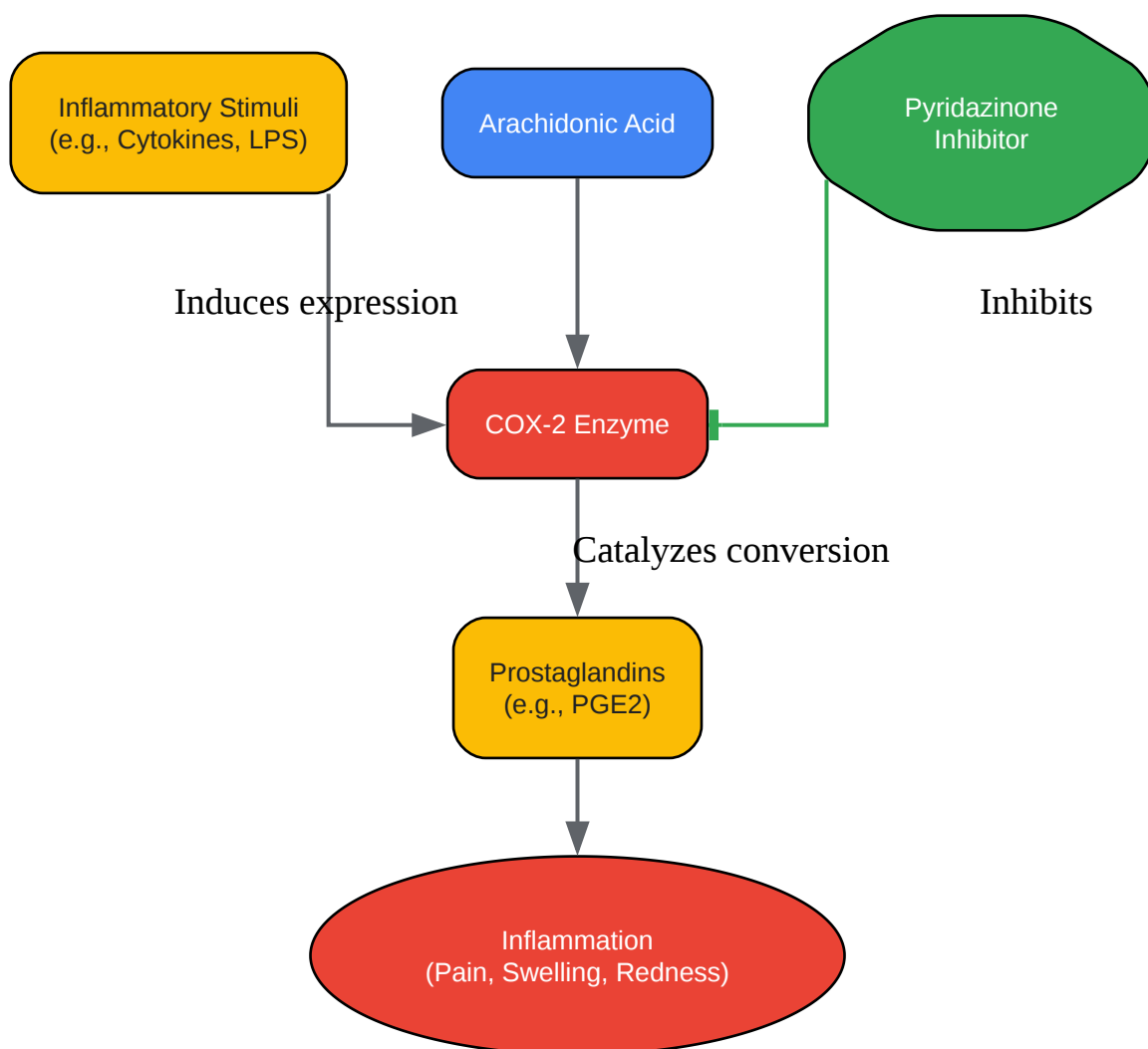
The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. [14][15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

COX-2 Signaling Pathway and its Inhibition

Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), induce the expression of COX-2.[17] COX-2 then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, including PGE₂. [18] PGE₂ contributes to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and pain. [17] Pyridazinone-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins.[19]



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Inhibition of the COX-2 pathway by pyridazinone derivatives.

Quantitative Data for Anti-inflammatory Activity (COX-2 Inhibition)

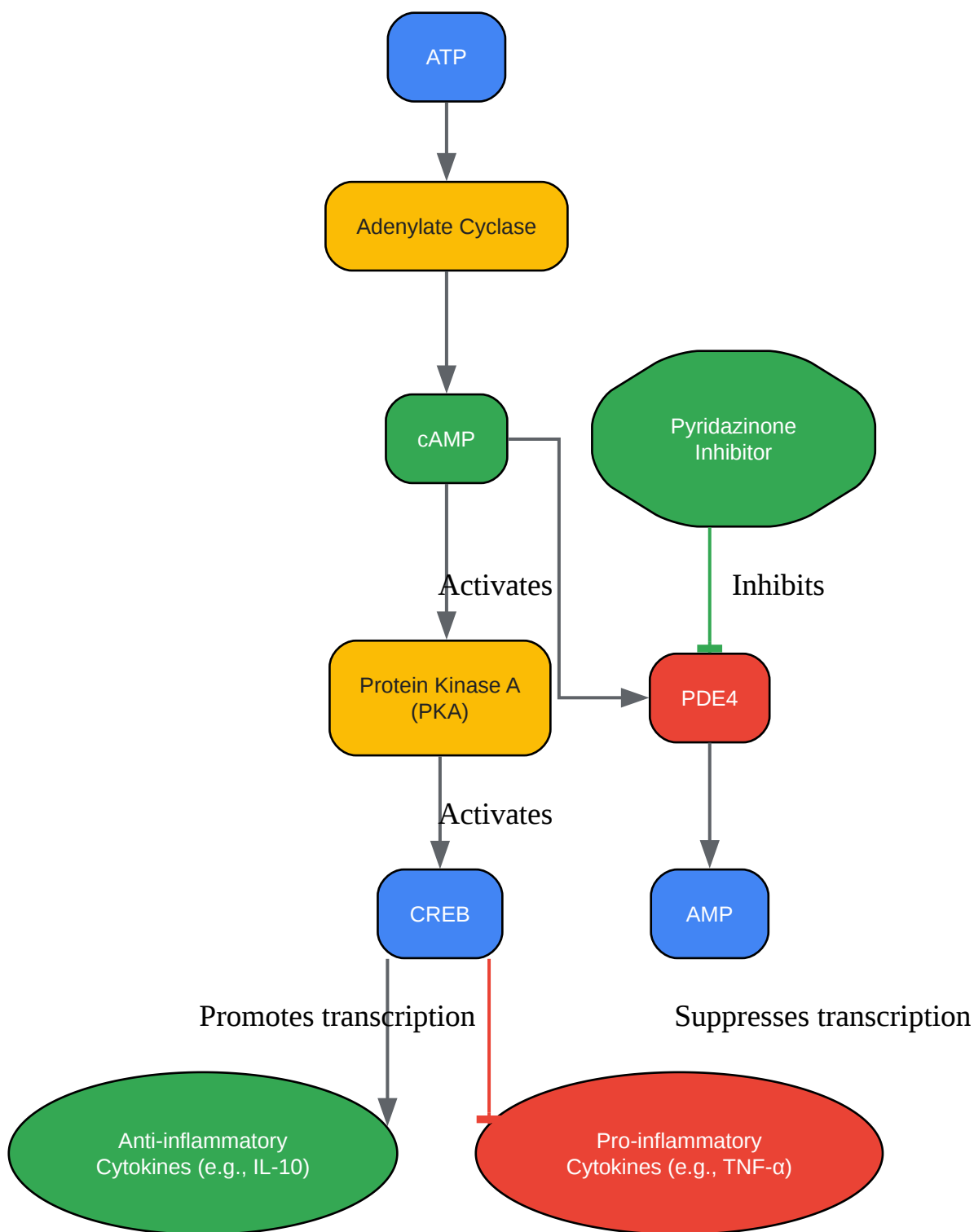
Compound Class	IC50 COX-2 (μM)	Selectivity Index (SI)	Reference
Pyridazinone derivatives	0.0155 - 0.0177	15.71 - 21.29	[20]
Pyridazine derivatives	0.18 - 0.26	6.33	[16]
Pyridazinone derivatives	0.77 - 1.89	13.38 - 16.70	[21]
Pyrrolo[3,4-d]pyridazinone	Similar to Meloxicam	High	[22]

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory effects.[23][24] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[25]

PDE4 Signaling in Inflammation

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]



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Mechanism of anti-inflammatory action via PDE4 inhibition.

Cardiovascular Effects

Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[27] These effects are often mediated through the inhibition of phosphodiesterases and modulation of ion channels.

Quantitative Data for Vasodilatory Activity

Compound Class	EC50 (μM)	Reference
6-phenyl-3-pyridazinone derivatives	0.339 - 114.300	[28][29]
Pyridazin-3-one derivatives	0.0025 - 0.0136	[30]
Benzimidazole-pyridazinone (Pimobendan)	Dose-dependent vasodilation	[27]

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

Compound Class	Organism	MIC (µg/mL)	Reference
Pyridazinone derivatives	S. aureus	64	[31]
B. subtilis	64	[31]	
E. faecalis	32	[31]	
C. albicans	64	[31]	
Pyridazinone derivatives	S. aureus (MRSA)	3.74 - 8.92 (µM)	[32]
P. aeruginosa	3.74 - 8.92 (µM)	[32]	
A. baumannii	3.74 - 8.92 (µM)	[32]	
Diarylurea pyridazinones	S. aureus	0.5 - 128	[6]
C. albicans	16 - 1024	[6]	
Pyridazinone derivatives	-	Zone of inhibition comparable to standard antibiotics	

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyridazinone derivatives.

In Vitro Anticancer Assays

MTT Assay for Cytotoxicity This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the pyridazinone derivatives for 24, 48, or 72 hours.

- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

- **Cell Treatment:** Treat cancer cells with the pyridazinone derivative at its IC50 concentration for 24-48 hours.
- **Cell Harvesting and Fixation:** Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.

Apoptosis Assay by Annexin V/PI Staining This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with the pyridazinone compound for a specified time.
- **Staining:** Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vitro Anti-inflammatory Assays

COX-1/COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the activity of the COX enzymes.

- **Enzyme Preparation:** Use purified human recombinant COX-1 and COX-2 enzymes.
- **Assay Reaction:** Incubate the enzyme with the pyridazinone derivative and arachidonic acid as the substrate.
- **Prostaglandin Measurement:** Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
- **IC50 Determination:** Calculate the IC50 value as the concentration of the compound that inhibits enzyme activity by 50%.

Antimicrobial Susceptibility Testing

Broth Microdilution Method This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism.
- **Serial Dilution:** Prepare two-fold serial dilutions of the pyridazinone compound in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the plates at the appropriate temperature and time for the test organism.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyridazinone core represents a highly versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties,

making it an attractive starting point for the development of novel therapeutics. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the vast potential of this remarkable heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

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